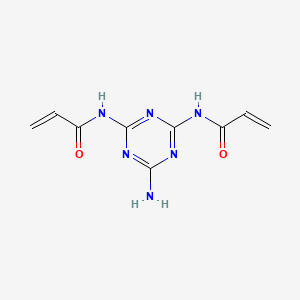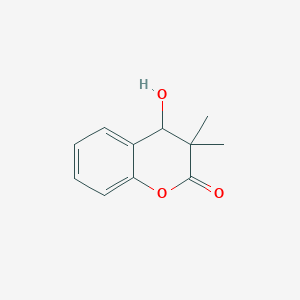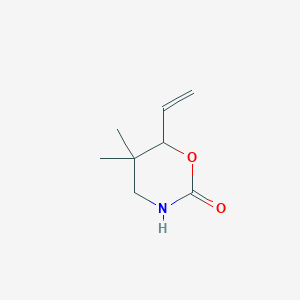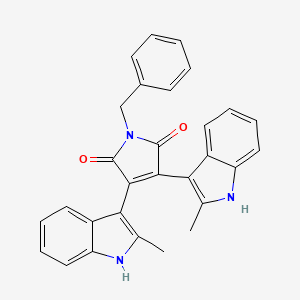![molecular formula C24H26N4O2 B14267840 N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide CAS No. 139062-05-8](/img/structure/B14267840.png)
N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide is a complex organic compound characterized by the presence of two aminophenyl groups attached to a benzene-1,3-dicarboxamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide typically involves a multi-step process. One common method includes the reaction of benzene-1,3-dicarboxylic acid with 2-(4-aminophenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pH, and solvent composition. The scalability of the synthesis process is crucial for producing the compound in large quantities for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N1,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(4-aminophenyl)-1,3-bis(aminomethyl)benzene dihydrochloride
- N,N’-Bis(2-aminophenyl)oxamide
- N,N’-Bis(4-nitro-benzylidene)-benzene-1,4-diamine
Uniqueness
N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide stands out due to its specific structural arrangement, which imparts unique chemical and physical properties
Propriétés
Numéro CAS |
139062-05-8 |
|---|---|
Formule moléculaire |
C24H26N4O2 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
1-N,3-N-bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H26N4O2/c25-21-8-4-17(5-9-21)12-14-27-23(29)19-2-1-3-20(16-19)24(30)28-15-13-18-6-10-22(26)11-7-18/h1-11,16H,12-15,25-26H2,(H,27,29)(H,28,30) |
Clé InChI |
WWCWSELUJKTWAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)N)C(=O)NCCC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)






![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)


![2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-](/img/structure/B14267796.png)
![2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine](/img/structure/B14267810.png)

![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
